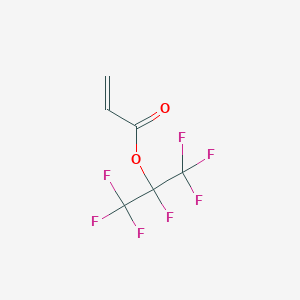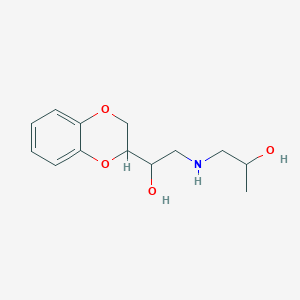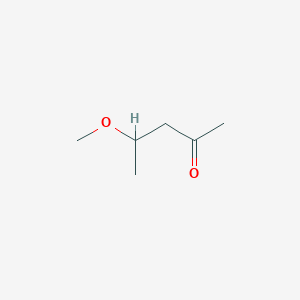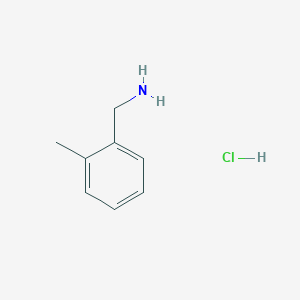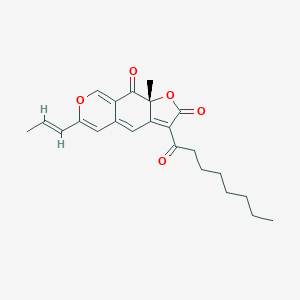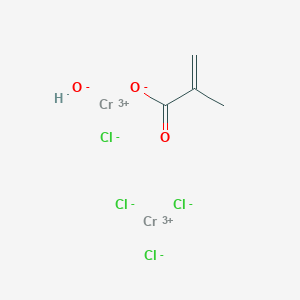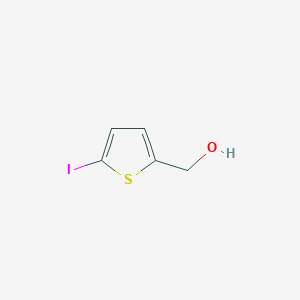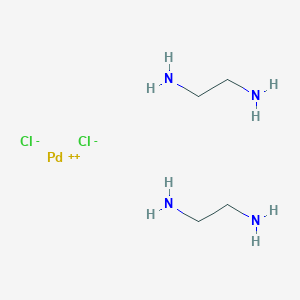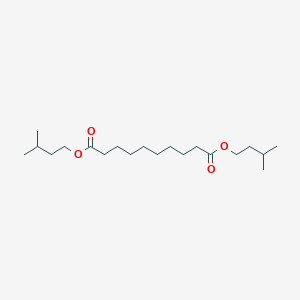![molecular formula C21H32N2O2 B081197 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol CAS No. 14358-60-2](/img/structure/B81197.png)
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as MT-45 and has been classified as a designer drug. The synthesis of this compound is complex and requires sophisticated laboratory techniques. In
Wirkmechanismus
The mechanism of action of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol involves binding to the mu-opioid receptor in the brain. This binding activates the receptor, which leads to the release of neurotransmitters such as dopamine and endorphins. The release of these neurotransmitters produces analgesic effects and a sense of euphoria.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol include pain relief, sedation, and respiratory depression. This compound has also been shown to produce a sense of euphoria, which can lead to addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol in lab experiments include its potential therapeutic applications and its ability to activate the mu-opioid receptor. However, the limitations of using this compound include its potential for addiction and the risk of respiratory depression.
Zukünftige Richtungen
There are several future directions for research on 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol. One direction is to explore its potential as a pain medication and alternative to opioids. Another direction is to investigate its potential as a treatment for opioid addiction. Additionally, research could focus on developing safer and less addictive derivatives of this compound.
Synthesemethoden
The synthesis of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol is a complex process that requires several steps. The first step involves the reaction of 6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole with formaldehyde and hydrogen cyanide to form 3-(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)propanenitrile. The second step involves the reduction of the nitrile group to form 3-(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)propan-1-ol. The final step involves the reaction of this compound with 4-methylhexan-1-ol and hydrochloric acid to form 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol has potential therapeutic applications in the treatment of pain and opioid addiction. This compound has been shown to have analgesic properties and can be used as an alternative to opioids for pain management. Additionally, 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol has been shown to have opioid receptor agonist activity, which makes it a potential candidate for the treatment of opioid addiction.
Eigenschaften
CAS-Nummer |
14358-60-2 |
|---|---|
Produktname |
3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol |
Molekularformel |
C21H32N2O2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
3-[(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol |
InChI |
InChI=1S/C21H32N2O2/c1-5-14(2)15(9-11-24)12-20-21-17(8-10-23(20)3)18-13-16(25-4)6-7-19(18)22-21/h6-7,13-15,20,22,24H,5,8-12H2,1-4H3 |
InChI-Schlüssel |
HIFLNJJPRCMCBK-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCO)CC1C2=C(CCN1C)C3=C(N2)C=CC(=C3)OC |
Kanonische SMILES |
CCC(C)C(CCO)CC1C2=C(CCN1C)C3=C(N2)C=CC(=C3)OC |
Synonyme |
γ-sec-Butyl-2,3,4,9-tetrahydro-6-methoxy-2-methyl-1H-pyrido[3,4-b]indole-1-(1-butanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)
![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)
